![molecular formula C26H24N2O3 B2659945 N-(2-ethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide CAS No. 1114861-52-7](/img/structure/B2659945.png)
N-(2-ethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide
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Description
N-(2-ethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide, also known as EMA401, is a novel drug compound that has been developed for the treatment of chronic pain. It is a small molecule that selectively targets the AT2 receptor, which is known to play a key role in pain sensation and inflammation. EMA401 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of neuropathic pain.
Scientific Research Applications
Molecular Structure and Interactions
Research has identified the unique spatial orientations and structural properties of related amide derivatives. One study highlighted the tweezer-like geometry of protonated salts derived from stretched amides and their self-assembly into channel-like structures through weak interactions, underscoring the compound's potential in molecular engineering and materials science (Kalita & Baruah, 2010). Further investigations into co-crystals and salts of quinoline derivatives with amide bonds reveal complex crystalline structures, providing insights into solid-state chemistry and the design of molecular materials (Karmakar, Kalita, & Baruah, 2009).
Drug Design and Synthesis
Quinoline derivatives, including those similar to the query compound, have been studied for their potential in drug design. A series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides demonstrated promising antimicrobial and antiprotozoal activities, indicating the compound's relevance in developing new therapeutic agents (Patel et al., 2017).
Antimicrobial and Antiprotozoal Activity
The synthesis and evaluation of novel 2-(quinolin-4-yloxy)acetamides have shown significant activity against drug-susceptible and drug-resistant Mycobacterium tuberculosis strains. These findings illustrate the compound's potential as a starting point for developing new antituberculosis drugs, highlighting its role in addressing global health challenges related to tuberculosis (Pissinate et al., 2016).
Analytical Chemistry and Sensor Development
In the field of analytical chemistry, derivatives of the compound have been explored as chemosensors for monitoring metal ion concentrations. A study demonstrated the synthesis of a chemosensor capable of detecting Zn2+ ions in living cells and aqueous solutions, showcasing the compound's utility in environmental monitoring and bioimaging applications (Park et al., 2015).
properties
IUPAC Name |
N-(2-ethylphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-3-18-8-4-6-10-22(18)28-26(29)17-31-25-16-24(19-12-14-20(30-2)15-13-19)27-23-11-7-5-9-21(23)25/h4-16H,3,17H2,1-2H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOFDFYVUQZWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide |
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